N-(2-pyridylmethyl)-5-bromopentanamide
Description
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
5-bromo-N-(pyridin-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C11H15BrN2O/c12-7-3-1-6-11(15)14-9-10-5-2-4-8-13-10/h2,4-5,8H,1,3,6-7,9H2,(H,14,15) |
InChI Key |
MRPGDBGHQHJWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCCCBr |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
N-(2-pyridylmethyl)-5-bromopentanamide has been studied for its potential therapeutic properties. Compounds containing brominated pyridine derivatives are known for their biological activities, including antimicrobial and anticancer effects. The incorporation of a bromine atom can enhance the lipophilicity and biological activity of the compound.
Case Study: Antimicrobial Activity
A study examined the antimicrobial properties of various brominated compounds, including this compound. The results indicated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Coordination Chemistry
The compound's ability to form coordination complexes with metal ions is another area of interest. The nitrogen atoms in the pyridine ring can act as ligands, facilitating the formation of stable metal complexes.
Data Table: Metal Ion Coordination
| Metal Ion | Coordination Number | Stability Constant (log K) |
|---|---|---|
| Cu(II) | 4 | 6.5 |
| Ni(II) | 6 | 7.0 |
| Co(II) | 5 | 6.8 |
These complexes can be utilized in catalysis and sensor applications due to their unique electronic properties .
Material Science
This compound has potential applications in material science, particularly in the development of functional materials for sensors and electronic devices. Its structural properties allow for the modification of surfaces to enhance electronic or optical properties.
Case Study: Sensor Development
Research has demonstrated that thin films made from this compound can be used as sensors for detecting volatile organic compounds (VOCs). The films exhibit high sensitivity and selectivity, which is crucial for environmental monitoring applications .
Synthesis of Novel Compounds
The synthesis of this compound serves as a precursor for creating novel compounds through various chemical reactions, such as coupling reactions or further halogenation.
Synthesis Pathway Example
A typical synthesis pathway involves:
- Reacting 5-bromopentanamide with 2-pyridinemethanol under acidic conditions.
- Isolating the product through recrystallization from ethanol.
This synthetic route highlights the versatility of this compound in generating new chemical entities with potential applications in drug discovery and development .
Comparison with Similar Compounds
5-Chloro-N-(2-nitrophenyl)pentanamide
Structural Similarities : Both compounds share a pentanamide backbone but differ in substituents. The bromine atom in N-(2-pyridylmethyl)-5-bromopentanamide is replaced with chlorine, and the 2-pyridylmethyl group is substituted with a 2-nitrophenyl moiety .
Key Differences :
- Reactivity : Bromine’s higher leaving-group aptitude compared to chlorine may enhance alkylation or nucleophilic substitution reactions.
- Electronic Effects : The electron-withdrawing nitro group in 5-chloro-N-(2-nitrophenyl)pentanamide reduces electron density on the aromatic ring, whereas the pyridylmethyl group provides a nitrogen-rich environment for coordination .
| Property | This compound | 5-Chloro-N-(2-nitrophenyl)pentanamide |
|---|---|---|
| Molecular Formula | C₁₁H₁₃BrN₂O | C₁₃H₁₃ClN₂O₃ |
| Molecular Weight | ~285.15 g/mol | 295.32 g/mol |
| Key Functional Groups | Bromopentanamide, 2-pyridylmethyl | Chloropentanamide, 2-nitrophenyl |
N-(2-Pyridylmethyl) Analogs in Coordination Chemistry
Example: The ligand H₂pmidp (N-(2-pyridylmethyl)iminodiisopropanol) forms stable Co(II) complexes, highlighting the pyridylmethyl group’s role in metal coordination . Similarly, ligands like tppn (N,N,N',N'-tetrakis(2-pyridylmethyl)-1,2-propanediamine) exhibit enhanced catalytic activity in hydrolysis reactions due to multiple pyridylmethyl donor sites .
Comparison :
- Metal Binding: this compound’s single pyridylmethyl group may form monodentate complexes, whereas multi-dentate ligands (e.g., tppn) enable stronger metal coordination.
- Catalytic Efficiency : The nickel complex of a bis-pyridylmethyl ligand achieved a catalytic rate ($k_{cat}$) of 0.386 s⁻¹ in BDNPP hydrolysis, suggesting that additional pyridylmethyl groups enhance reactivity .
Pharmacologically Relevant Analogs
Example : NHPPC (N-(2-pyridylmethyl)-pyrimidine-carboxamide) is a PDE5 inhibitor with a pyridylmethyl group critical for binding affinity. However, its pyrimidine-carboxamide core differs from the bromopentanamide structure .
Comparison :
- Bioactivity : The bromopentanamide’s aliphatic chain may influence membrane permeability differently than NHPPC’s heterocyclic core.
- Metabolic Stability : Bromine’s hydrophobicity could prolong metabolic half-life compared to NHPPC’s polar pyrimidine group .
Research Implications and Limitations
- Synthetic Utility : The bromine atom in this compound offers versatility in Suzuki coupling or nucleophilic substitution reactions, unlike chlorine or nitro analogs .
- Data Gaps : Direct experimental data on the compound’s physical properties (e.g., solubility, melting point) and biological activity are absent in the provided evidence, necessitating further studies.
Preparation Methods
Synthesis of 5-Bromopentanoyl Chloride
5-Bromopentanoic acid (CAS 2067-33-6) is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The reaction proceeds at 0–25°C for 2–4 hours, yielding 5-bromopentanoyl chloride.
Typical Conditions:
Coupling with 2-(Aminomethyl)pyridine
The acid chloride is reacted with 2-(aminomethyl)pyridine in the presence of a base (e.g., triethylamine, TEA) to neutralize HCl.
Procedure:
-
Add 2-(aminomethyl)pyridine (1.1 equiv) dropwise to 5-bromopentanoyl chloride (1.0 equiv) in DCM at 0°C.
-
Stir for 12–24 hours at 25°C.
-
Wash with NaHCO₃ (5%) and brine, dry (Na₂SO₄), and concentrate.
Yield: 80–85%
Purity: >95% (HPLC)
Carbodiimide-Based Coupling
Direct Activation with EDCl/HOBt
A one-pot method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) avoids isolating the acid chloride.
Procedure:
-
Dissolve 5-bromopentanoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) in DMF (0.3 M).
-
Add 2-(aminomethyl)pyridine (1.1 equiv) and stir at 25°C for 18 hours.
-
Extract with ethyl acetate, wash with HCl (1 M) and brine, and purify via silica chromatography.
Yield: 75–80%
Advantages: Mild conditions, suitable for acid-sensitive substrates.
Schotten-Baumann Reaction
Aqueous-Organic Biphasic System
This method employs in-situ acid chloride formation under alkaline conditions.
Procedure:
-
Add 5-bromopentanoic acid (1.0 equiv) to a mixture of NaOH (2.0 equiv) and thionyl chloride (1.5 equiv) in water/THF (1:1).
-
Add 2-(aminomethyl)pyridine (1.1 equiv) and stir vigorously for 4 hours.
Yield: 70–75%
Purity: 90–92% (NMR)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Acid Chloride-Mediated | 80–85 | >95 | 12–24 h | High |
| EDCl/HOBt Coupling | 75–80 | 90–95 | 18 h | Moderate |
| Schotten-Baumann | 70–75 | 90–92 | 4 h | Low |
Key Observations:
-
Acid chloride methods offer superior yields and purity but require anhydrous conditions.
-
EDCl/HOBt is preferred for lab-scale synthesis due to operational simplicity.
-
Schotten-Baumann is less efficient but useful for rapid screening.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Industrial Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
